molecular formula C10H5ClF3NO B12853113 3-Chloro-7-(trifluoromethoxy)isoquinoline

3-Chloro-7-(trifluoromethoxy)isoquinoline

Cat. No.: B12853113
M. Wt: 247.60 g/mol
InChI Key: OBEBOPVOZMIRSD-UHFFFAOYSA-N
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Description

3-Chloro-7-(trifluoromethoxy)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. The trifluoromethoxy group attached to the isoquinoline structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogen (such as bromine) from a precursor compound with a trifluoromethoxy group is performed . This reaction often requires the presence of a copper catalyst and elevated temperatures.

Industrial Production Methods

Industrial production methods for 3-Chloro-7-(trifluoromethoxy)isoquinoline may involve large-scale Ullmann-type coupling reactions or other advanced synthetic techniques that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(trifluoromethoxy)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Chloro-7-(trifluoromethoxy)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-(trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, depending on the target and the context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-(trifluoromethoxy)isoquinoline is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the isoquinoline core. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

3-chloro-7-(trifluoromethoxy)isoquinoline

InChI

InChI=1S/C10H5ClF3NO/c11-9-4-6-1-2-8(16-10(12,13)14)3-7(6)5-15-9/h1-5H

InChI Key

OBEBOPVOZMIRSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)OC(F)(F)F

Origin of Product

United States

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